molecular formula C10H14N2O B061129 (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine CAS No. 161416-94-0

(R)-3-(Pyrrolidin-2-ylmethoxy)pyridine

Cat. No. B061129
CAS RN: 161416-94-0
M. Wt: 178.23 g/mol
InChI Key: MKTQWLYJCQUWGP-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of compounds like (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine involves strategies that may include ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, exploiting the stereogenicity of carbons for achieving desired biological profiles (Giovanna Li Petri et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine, is characterized by the presence of a five-membered ring that contributes to the stereochemistry of the molecule, enhancing three-dimensional coverage and influencing the biological activity through different stereoisomers and spatial orientation of substituents (Giovanna Li Petri et al., 2021).

Chemical Reactions and Properties

Pyrrolidine and pyridine rings undergo a variety of chemical reactions, including functionalization, which is key to modifying their biological activity. These reactions are crucial in exploring pharmacophore space due to sp3-hybridization and contributing to the molecule's stereochemistry (Giovanna Li Petri et al., 2021).

Physical Properties Analysis

The physical properties of pyrrolidine and pyridine derivatives, including solubility, melting points, and boiling points, are influenced by their molecular structure. The non-planarity of the pyrrolidine ring and the aromatic nature of the pyridine ring contribute to the unique physical properties that are critical for their application in medicinal chemistry (Giovanna Li Petri et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to undergo a wide range of chemical reactions, are central to the utility of pyrrolidine and pyridine derivatives in synthesis and medicinal applications. These properties are tailored through functionalization and the introduction of substituents like in (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine (Giovanna Li Petri et al., 2021).

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidines, including compounds similar to (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine, are key in heterocyclic organic chemistry and have applications in medicine and industry, such as in dyes and agrochemical substances. The study of their synthesis, including [3+2] cycloaddition reactions, is significant in modern science (Żmigrodzka et al., 2022).
  • Research has been conducted on the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate, a compound structurally related to (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine, exploring its formation through reactions between different compounds (Wang Xiu-jian, 2009).

Applications in Sensing and Materials Science

  • A rhenium(I) tricarbonyl complex, including a 3-(pyridin-2-yl)pyrazole chromophoric ligand, shows potential as a luminescent pH sensor. This research highlights the relevance of (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine analogues in developing luminescent chemical sensing materials (Lam et al., 2000).
  • Compounds related to (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine have been studied for their electrochemical properties, such as in the synthesis and analysis of electroactive polymeric films, demonstrating their potential in materials science (Bandeira et al., 1999).

Catalysis and Complexation Studies

  • Research has explored the stereochemical diversity in pyrrolidine synthesis, emphasizing the structural motif's versatility in synthetic and medicinal chemistry. This includes studies on catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides, relevant to compounds like (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine (Adrio & Carretero, 2019).
  • The synthesis, structure, and redox properties of bis(cyclopentadienyl)dithiolene complexes of molybdenum and tungsten, which include pyridin-yl and related structures, have been studied, highlighting the compounds' potential in complexation and redox chemistry (Whalley et al., 2011).

Safety and Hazards

The safety and hazards of “®-3-(Pyrrolidin-2-ylmethoxy)pyridine” are not explicitly mentioned in the retrieved sources. For accurate safety and hazard information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

3-[[(2R)-pyrrolidin-2-yl]methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-9(12-6-1)8-13-10-4-2-5-11-7-10/h2,4-5,7,9,12H,1,3,6,8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTQWLYJCQUWGP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)COC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443672
Record name (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161416-94-0
Record name (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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